8-Bromo-2'-desoxiguanosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

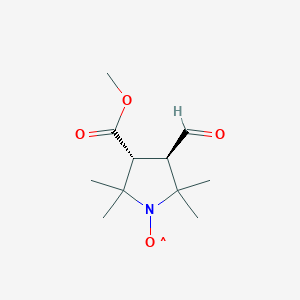

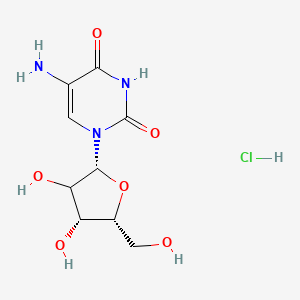

8-Bromo-2’-deoxyguanosine is a chemically modified nucleoside, specifically a derivative of 2’-deoxyguanosine, where a bromine atom is substituted at the 8th position of the guanine base. This compound is of significant interest in the fields of biochemistry and molecular biology due to its unique properties and applications in studying nucleic acid structures and interactions .

Aplicaciones Científicas De Investigación

8-Bromo-2’-deoxyguanosine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Bromo-2’-deoxyguanosine involves its incorporation into DNA, where it can alter the structure and stability of the DNA helix. The bromine atom at the 8th position induces conformational changes, favoring the syn conformation at the N-glycoside bond. This can affect base pairing and the overall stability of the DNA duplex . Additionally, the compound can participate in oxidative reactions, leading to the formation of reactive intermediates that can further modify DNA and proteins .

Similar Compounds:

8-Oxo-7,8-dihydro-2’-deoxyguanosine (8-oxoG): Another oxidative damage product of guanine, often used as a biomarker for oxidative stress.

8-Bromo-2’-deoxyadenosine: A similar brominated nucleoside, but with bromine substituted at the 8th position of adenine.

5-Bromo-2’-deoxycytidine: A brominated derivative of cytidine, used in similar studies of nucleic acid structure and function.

Uniqueness: 8-Bromo-2’-deoxyguanosine is unique due to its specific substitution at the 8th position of guanine, which significantly influences its chemical and biological properties. This modification allows it to serve as a valuable tool in studying DNA conformational changes, oxidative damage, and repair mechanisms .

Análisis Bioquímico

Biochemical Properties

8-Bromo-2’-deoxyguanosine is involved in several biochemical reactions. It is used as a starting structure for 2’-deoxyguanosine nucleotides, which are modified at the 8th position .

Cellular Effects

It is known that purine nucleoside analogs, like 8-Bromo-2’-deoxyguanosine, have broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

Molecular Mechanism

The molecular mechanism of 8-Bromo-2’-deoxyguanosine involves its interaction with other biomolecules. For instance, it has been shown that duplexes in which 8-Bromo-2’-deoxyguanosine is paired with natural bases are much less stable . This property can be used to probe syn-anti conformational preferences on G-quartet structures .

Temporal Effects in Laboratory Settings

In laboratory settings, 8-Bromo-2’-deoxyguanosine has shown sufficient stability at room temperature and does not need special care during handling or shipment . For longer storage periods, it is recommended to store the compound in the freezer, preferably in freeze-dried form .

Metabolic Pathways

8-Bromo-2’-deoxyguanosine is involved in the metabolism of purine deoxyribonucleosides. It is a fundamental constituent in compound assuming a crucial role in the exploration and development of antivirals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2’-deoxyguanosine typically involves the bromination of 2’-deoxyguanosine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or water. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 8-Bromo-2’-deoxyguanosine undergoes various chemical reactions, including:

Substitution: The bromine atom at the 8th position can be substituted by other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Singlet oxygen (1O2) is commonly used for oxidation reactions involving 8-Bromo-2’-deoxyguanosine.

Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to substitute the bromine atom.

Major Products:

Oxidation Products: Radical cations and other oxidized derivatives.

Substitution Products: Various nucleoside derivatives depending on the nucleophile used.

Propiedades

IUPAC Name |

2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDXZFVCXWXGBQ-VPENINKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13389-03-2 |

Source

|

| Record name | 8-Bromo-2′-deoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

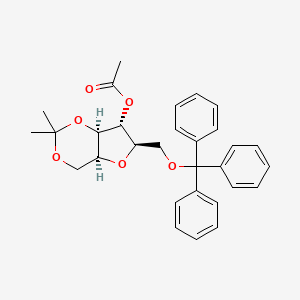

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

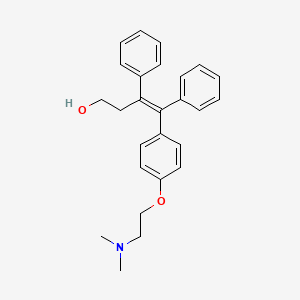

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)

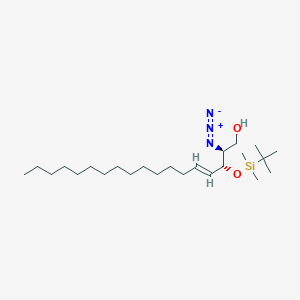

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)